

Validation studies of the Non-attachment Scale (NAS)

Author: BenchChem Technical Support Team. **Date:** December 2025

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A Comprehensive Guide to the Validation of the Non-attachment Scale (NAS) and Its Comparison with Alternative Measures

For researchers, scientists, and drug development professionals, the rigorous validation of psychometric scales is paramount for ensuring the accuracy and reliability of study outcomes. This guide provides a detailed comparison of the validation studies of the Non-attachment Scale (NAS) with several alternative instruments measuring related psychological constructs. The data presented is compiled from a range of psychometric studies to offer a comprehensive overview of each scale's performance.

The Non-attachment Scale (NAS) and Its Variants

Non-attachment, rooted in Buddhist philosophy, is conceptualized as a flexible and balanced way of relating to one's experiences without clinging to or suppressing them. The Non-attachment Scale (NAS) was developed to measure this construct and has since been adapted into shorter forms for efficiency.

Original Non-attachment Scale (NAS)

The original NAS is a 30-item self-report measure designed to assess the subjective quality of not being fixated on ideas, images, or sensory objects.[\[1\]](#)[\[2\]](#)

Non-attachment Scale-Short Form (NAS-SF)

An 8-item short form, the NAS-SF, was developed using item response theory to provide a rapid and reliable measure of non-attachment.[\[2\]](#)

7-item Non-attachment Scale (NAS-7)

The NAS-7 is a brief 7-item version of the scale, also demonstrating strong psychometric properties.[\[3\]](#)

Non-attachment to Self Scale (NTS)

A distinct but related construct is "non-attachment to self," which is the absence of fixation on self-related concepts, thoughts, and feelings. A specific scale has been developed to measure this.

Alternative and Related Scales

To provide a comprehensive comparison, this guide includes validation data for several scales measuring constructs theoretically related to non-attachment, such as mindfulness, self-compassion, and psychological flexibility.

Five Facet Mindfulness Questionnaire (FFMQ)

The FFMQ is a widely used instrument that measures five facets of mindfulness: observing, describing, acting with awareness, non-judging of inner experience, and non-reactivity to inner experience.[\[4\]](#)[\[5\]](#)

Self-Compassion Scale (SCS)

The SCS assesses the ability to hold one's feelings of suffering with a sense of warmth, connection, and concern. It comprises six subscales: self-kindness, self-judgment, common humanity, isolation, mindfulness, and over-identification.[\[6\]](#)[\[7\]](#)

Acceptance and Action Questionnaire-II (AAQ-II)

The AAQ-II is a measure of psychological inflexibility and experiential avoidance, which are considered antithetical to the principles of non-attachment.[\[8\]](#)[\[9\]](#)

Data Presentation: Psychometric Properties

The following tables summarize the key psychometric properties of the NAS and its alternatives as reported in various validation studies.

Table 1: Reliability of the Non-attachment Scale and Its Variants

Scale	Number of Items	Sample Population	Internal Consistency (Cronbach's α)
NAS	30	University Students & General Adults	> .80[10]
NAS-SF	8	Turkish Adults	.77[11]
NAS-7	7	N/A	N/A
NTS	7	General Population	.91[10]

Table 2: Reliability of Alternative Scales

Scale	Number of Items	Sample Population	Internal Consistency (Cronbach's α)
FFMQ (39-item)	39	General Population	.79 - .92 (for subscales and total score)[4]
SCS (26-item)	26	Italian Special Needs Teachers	.70 - .84 (for subscales)[6]
AAQ-II (7-item)	7	Clinical and Non-clinical Portuguese Groups	.92[8]

Table 3: Convergent and Discriminant Validity of the Non-attachment Scale (NAS)

Correlated Measure	Construct	Expected Relationship	Observed Correlation (r)
Five Facet Mindfulness Questionnaire (FFMQ)	Mindfulness	Positive (Convergent)	Positive correlations with all 5 facets[1]
Self-Compassion Scale (SCS)	Self-Compassion	Positive (Convergent)	Positive correlation[10]
Avoidant Attachment	Insecure Attachment	Negative (Discriminant)	Low to negative correlations[10]
Dissociation	Detachment	Negative (Discriminant)	Low to negative correlations[10]
Resilience Scale	Resilience	Positive (Criterion)	.60 (with NAS-SF)[11]
Ontological Addiction Scale	Addiction	Negative (Criterion)	-.39 (with NAS-SF)[11]

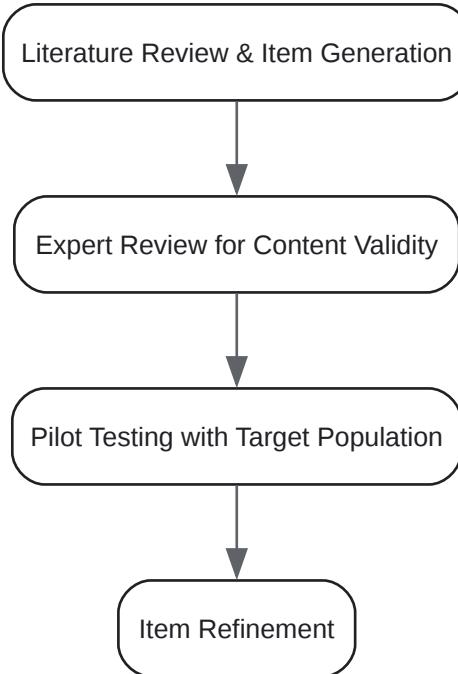
Experimental Protocols for Scale Validation

The validation of a psychometric scale typically follows a structured methodology to establish its reliability and validity. Below is a generalized protocol based on the reviewed studies.

Phase 1: Item Development and Content Validity

- Literature Review: Conduct an exhaustive review of the theoretical construct (e.g., non-attachment) to generate a pool of potential scale items.[1]
- Expert Review: A panel of experts in the relevant field (e.g., Buddhist scholars, clinical psychologists) reviews the item pool for clarity, relevance, and comprehensiveness.[1]
- Pilot Testing: The initial set of items is administered to a small sample from the target population to identify any ambiguous or poorly worded items.

Phase 1: Item Development Workflow



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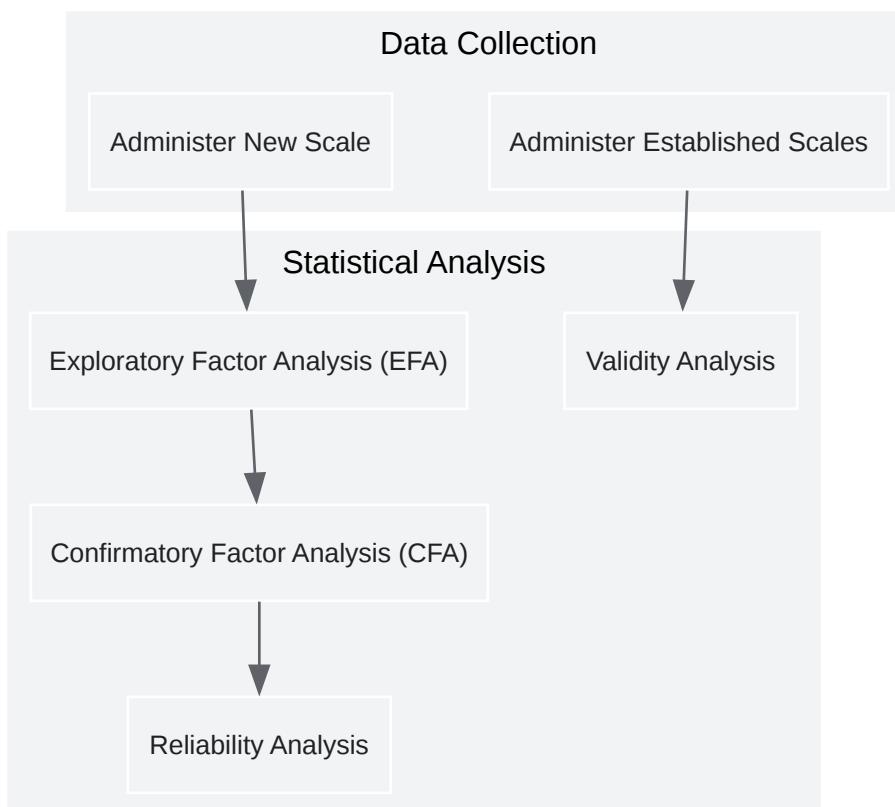
Phase 1: Item Development Workflow

Phase 2: Psychometric Evaluation

- Sample Recruitment: A large and representative sample is recruited to complete the scale.
- Data Collection: The scale is administered along with other established measures to assess convergent, discriminant, and criterion-related validity.
- Statistical Analysis:
 - Exploratory Factor Analysis (EFA): To identify the underlying factor structure of the scale. [\[11\]](#)
 - Confirmatory Factor Analysis (CFA): To confirm the factor structure identified in the EFA. [\[11\]](#)

- Reliability Analysis: To assess the internal consistency (e.g., Cronbach's alpha) and test-retest reliability of the scale.
- Validity Analysis: To examine the correlations between the new scale and other measures.

Phase 2: Psychometric Evaluation Pathway

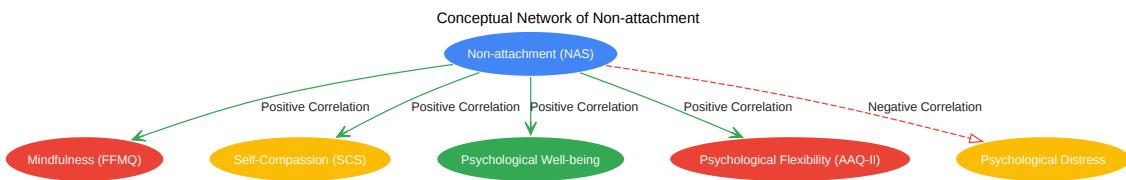


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Phase 2: Psychometric Evaluation Pathway

Logical Relationships Between Constructs

The validation studies reveal a network of relationships between non-attachment and other psychological constructs. Non-attachment is positively associated with adaptive traits and negatively correlated with maladaptive ones.



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Conceptual Network of Non-attachment

Conclusion

The Non-attachment Scale and its variants have demonstrated robust psychometric properties across multiple studies, establishing them as reliable and valid instruments for measuring the construct of non-attachment. When compared with alternative scales such as the FFMQ, SCS, and AAQ-II, the NAS shows good convergent and discriminant validity, indicating that it measures a related but distinct construct. Researchers and clinicians can confidently use the NAS and its short forms in their studies, with the choice of instrument depending on the specific research question and the need for brevity. The detailed data and protocols provided in this guide should assist in the informed selection and application of these scales in future research and clinical practice.

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- To cite this document: BenchChem. [Validation studies of the Non-attachment Scale (NAS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021928#validation-studies-of-the-non-attachment-scale-nas]

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